1-(4-Ethyl-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(4-Ethyl-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16OS It is a derivative of propiophenone, characterized by the presence of an ethyl group and a methylthio group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethyl-2-(methylthio)phenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 4-Ethyl-2-(methylthio)benzene and propanoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethyl-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane.
Reduction: NaBH4 or LiAlH4 in anhydrous ethanol or ether.
Substitution: HNO3 for nitration, Br2 for bromination, typically in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-(4-Ethyl-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including dyes and fragrances.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-2-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylthio)phenyl)propan-2-one: Similar structure but lacks the ethyl group.
1-(4-Ethylphenyl)propan-2-one: Similar structure but lacks the methylthio group.
1-(4-Methylthio-2-methylphenyl)propan-2-one: Similar structure with an additional methyl group on the aromatic ring.
Uniqueness
1-(4-Ethyl-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both ethyl and methylthio groups on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-(4-ethyl-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16OS/c1-4-10-5-6-11(7-9(2)13)12(8-10)14-3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
PTVFGSROFCUILG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC(=O)C)SC |
Origin of Product |
United States |
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